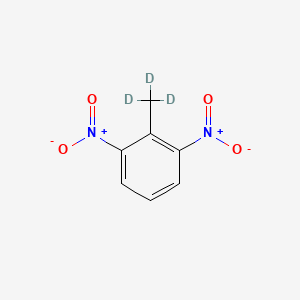

2,6-Dinitrotoluene-alpha,alpha,alpha-d3

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dinitro-2-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRDKALNCIHHNI-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584151 | |

| Record name | 2-(~2~H_3_)Methyl-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-90-7 | |

| Record name | Benzene, 2-(methyl-d3)-1,3-dinitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93951-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(~2~H_3_)Methyl-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93951-90-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dinitrotoluene-α,α,α-d3: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-Dinitrotoluene-α,α,α-d3 (DNT-d3), a deuterated isotopologue of the common industrial chemical and explosive precursor, 2,6-Dinitrotoluene (2,6-DNT). This document details the synthesis of DNT-d3, its spectral characteristics, and its critical application as an internal standard for the quantitative analysis of 2,6-DNT in various environmental and biological matrices. The methodologies presented herein are grounded in established analytical principles, ensuring accuracy and reliability for researchers and drug development professionals.

Introduction

2,6-Dinitrotoluene (2,6-DNT) is a significant environmental contaminant, primarily originating from the manufacturing of munitions, dyes, and polyurethanes.[1][2] Its prevalence in soil and groundwater necessitates accurate and sensitive analytical methods for monitoring and risk assessment.[3][4] Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that utilizes isotopically labeled internal standards to achieve high accuracy and precision in quantitative analysis.[5] 2,6-Dinitrotoluene-α,α,α-d3, in which the three hydrogen atoms of the methyl group are replaced with deuterium, serves as an ideal internal standard for the analysis of 2,6-DNT. Its chemical behavior is nearly identical to the unlabeled analyte, yet it is distinguishable by its mass-to-charge ratio in mass spectrometry.[5] This guide provides a detailed examination of the chemical properties, synthesis, and analytical applications of DNT-d3.

Physicochemical Properties

The physicochemical properties of 2,6-Dinitrotoluene-α,α,α-d3 are crucial for its handling, storage, and application in analytical methods. A summary of these properties is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₇D₃H₃N₂O₄ | |

| Molecular Weight | 185.15 g/mol | |

| CAS Number | 93951-90-7 | |

| Appearance | Solid | |

| Melting Point | 56-61 °C | |

| Isotopic Purity | 98 atom % D | |

| Mass Shift (M+) | +3 |

Synthesis of 2,6-Dinitrotoluene-α,α,α-d3

The synthesis of 2,6-Dinitrotoluene-α,α,α-d3 is a two-step process that begins with the deuteration of the methyl group of toluene, followed by the nitration of the resulting toluene-d3.

Synthesis of Toluene-α,α,α-d3 (Toluene-d3)

A common method for the preparation of toluene-d3 involves the reaction of a Grignard reagent with a deuterated methyl source.

Caption: Synthesis of Toluene-d3.

Experimental Protocol:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are reacted with bromobenzene in anhydrous diethyl ether to form phenylmagnesium bromide.

-

Reaction with Deuterated Methyl Iodide: Deuterated methyl iodide (CD₃I) is slowly added to the Grignard reagent at a controlled temperature.

-

Workup: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The resulting toluene-d3 is purified by fractional distillation.

Nitration of Toluene-d3

The nitration of toluene-d3 to produce a mixture of dinitrotoluene-d3 isomers is achieved using a mixture of nitric acid and sulfuric acid.[1][6][7] The 2,6- and 2,4-isomers are the major products.[8]

Caption: Nitration of Toluene-d3.

Experimental Protocol:

-

Preparation of Nitrating Mixture: Concentrated nitric acid is slowly added to concentrated sulfuric acid in a flask cooled in an ice bath.

-

Nitration Reaction: Toluene-d3 is added dropwise to the nitrating mixture while maintaining a low temperature.[1][6] The reaction mixture is then allowed to warm to room temperature and stirred for a specified period.[1][6]

-

Workup: The reaction mixture is poured onto ice, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with water, a dilute solution of sodium bicarbonate, and brine, and then dried over anhydrous sodium sulfate.[1][6]

-

Purification and Isomer Separation: The solvent is evaporated, and the resulting mixture of dinitrotoluene-d3 isomers is separated by fractional crystallization or column chromatography to isolate the 2,6-Dinitrotoluene-α,α,α-d3 isomer.[9]

Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 2,6-DNT shows a singlet for the methyl protons and a multiplet for the aromatic protons.[10][11] In the spectrum of DNT-d3, the singlet corresponding to the methyl protons will be absent due to the replacement of protons with deuterium. The aromatic proton signals will remain, though their chemical shifts may be slightly altered due to the isotopic effect.

-

¹³C NMR: The carbon-13 NMR spectrum of 2,6-DNT displays distinct signals for the methyl carbon and the aromatic carbons.[10] In the spectrum of DNT-d3, the methyl carbon signal will exhibit a characteristic triplet splitting pattern due to coupling with the three deuterium atoms (spin I=1). The chemical shifts of the aromatic carbons are expected to be similar to the non-deuterated compound.

Mass Spectrometry (MS)

The mass spectrum of 2,6-Dinitrotoluene-α,α,α-d3 will show a molecular ion peak (M⁺) at m/z 185, which is three mass units higher than that of the non-deuterated compound (m/z 182).[12] The fragmentation pattern is expected to be similar to that of 2,6-DNT, with characteristic losses of NO₂, OH, and other small neutral molecules.[13][14] The presence of the deuterium label will result in a corresponding mass shift in the fragment ions containing the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-DNT exhibits characteristic absorption bands for the nitro groups (asymmetric and symmetric stretching), C-H stretching of the aromatic ring and the methyl group, and C=C stretching of the aromatic ring.[15] In the spectrum of DNT-d3, the C-H stretching vibrations of the methyl group will be replaced by C-D stretching vibrations, which occur at a lower frequency (around 2100-2250 cm⁻¹). The other characteristic bands are expected to be at similar positions to those in the non-deuterated compound.

Application in Quantitative Analysis

The primary application of 2,6-Dinitrotoluene-α,α,α-d3 is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of 2,6-DNT in environmental samples such as soil and water.[5][16]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a highly accurate analytical technique where a known amount of an isotopically labeled standard (in this case, DNT-d3) is added to a sample containing the unlabeled analyte (2,6-DNT).[5] The sample is then processed and analyzed by a mass-selective detector, typically a gas chromatograph-mass spectrometer (GC-MS).[16] Because the labeled standard and the native analyte have nearly identical chemical and physical properties, they behave similarly during extraction, cleanup, and chromatographic separation. Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined, correcting for any variations in sample recovery.

Experimental Protocol for the Analysis of 2,6-DNT in Soil by GC-MS with DNT-d3 Internal Standard

Caption: Workflow for the quantitative analysis of 2,6-DNT in soil using DNT-d3 as an internal standard.

Step-by-Step Methodology:

-

Sample Preparation:

-

A known weight of the soil sample is taken.

-

A precise volume of a standard solution of 2,6-Dinitrotoluene-α,α,α-d3 is added to the sample.

-

The sample is extracted with a suitable organic solvent, such as acetone, using sonication or shaking.[17]

-

The extract is filtered and may be subjected to a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components.

-

The cleaned extract is concentrated under a gentle stream of nitrogen and reconstituted in a known volume of a suitable solvent for GC-MS analysis.

-

-

GC-MS Analysis:

-

An aliquot of the prepared sample is injected into a gas chromatograph coupled to a mass spectrometer.

-

The GC is programmed with a suitable temperature gradient to achieve chromatographic separation of 2,6-DNT and other potential contaminants.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor the characteristic ions of both 2,6-DNT (e.g., m/z 182, 165, 89) and 2,6-Dinitrotoluene-α,α,α-d3 (e.g., m/z 185, 168, 92).

-

-

Data Analysis and Quantification:

-

The peak areas of the selected ions for both the analyte and the internal standard are integrated.

-

A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of 2,6-DNT and a constant concentration of DNT-d3. The curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

The concentration of 2,6-DNT in the sample is determined by calculating the peak area ratio from the sample analysis and interpolating the concentration from the calibration curve.

-

Safety and Handling

2,6-Dinitrotoluene and its deuterated analogue are classified as toxic and potentially carcinogenic.[10] Appropriate safety precautions must be taken when handling these compounds. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,6-Dinitrotoluene-α,α,α-d3 is an indispensable tool for the accurate and reliable quantification of 2,6-DNT in complex matrices. Its chemical properties, which closely mimic those of the native compound, make it an ideal internal standard for isotope dilution mass spectrometry. This technical guide has provided a comprehensive overview of the synthesis, spectral characterization, and analytical application of DNT-d3, offering valuable insights and practical protocols for researchers and scientists in environmental monitoring and related fields. The use of DNT-d3 in validated analytical methods, such as those based on EPA guidelines, ensures the generation of high-quality, defensible data.[3][5]

References

Sources

- 1. cerritos.edu [cerritos.edu]

- 2. epa.gov [epa.gov]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. epa.gov [epa.gov]

- 9. bibliotekanauki.pl [bibliotekanauki.pl]

- 10. 2,6-Dinitrotoluene | C7H6N2O4 | CID 11813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,6-Dinitrotoluene(606-20-2) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. Benzene, 2-methyl-1,3-dinitro- [webbook.nist.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Synthesis and Purification of Deuterated 2,6-Dinitrotoluene

This guide provides a comprehensive overview of the synthesis and purification of deuterated 2,6-dinitrotoluene (2,6-DNT), a critical isotopically labeled compound for various research applications. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for producing high-purity deuterated 2,6-DNT.

Introduction: The Significance of Deuterated 2,6-Dinitrotoluene

Deuterium-labeled compounds are indispensable in numerous scientific fields, including pharmaceutical metabolism studies, mechanistic reaction elucidation, and as internal standards for mass spectrometry-based quantitative analysis.[1][2][3] The substitution of hydrogen with its heavier isotope, deuterium, imparts a subtle change in molecular weight that is readily detectable by modern analytical instrumentation without significantly altering the compound's chemical properties.[4]

2,6-Dinitrotoluene (2,6-DNT) is a key industrial chemical, primarily used as an intermediate in the production of toluene diisocyanate for manufacturing polyurethanes, as well as in the synthesis of dyes and explosives.[5][6] Deuterated 2,6-DNT, specifically with deuterium atoms on the methyl group (2,6-Dinitrotoluene-α,α,α-d3), serves as a valuable analytical tool for tracing its metabolic pathways and environmental fate.[7]

This guide will focus on the practical aspects of synthesizing and purifying deuterated 2,6-DNT, emphasizing the rationale behind the chosen experimental procedures to ensure both high isotopic enrichment and chemical purity.

Synthetic Pathway: From Deuterated Toluene to 2,6-Dinitrotoluene

The synthesis of deuterated 2,6-DNT is a multi-step process that begins with the acquisition or synthesis of deuterated toluene, followed by a carefully controlled nitration reaction.

Starting Material: Deuterated Toluene

The choice of deuterated toluene is the foundational step. Commercially available toluene-d8 (C6D5CD3) or toluene-d3 (methyl-d3, C6H5CD3) are the most common starting materials.[8][9][10] For the synthesis of 2,6-Dinitrotoluene-α,α,α-d3, toluene with a deuterated methyl group is required.[7] The isotopic purity of the starting material is paramount, as it directly influences the isotopic enrichment of the final product. It is crucial to source high-purity deuterated toluene (typically >98 atom % D).

Nitration of Deuterated Toluene

The introduction of two nitro groups onto the deuterated toluene ring is achieved through electrophilic aromatic substitution. The nitration of toluene is a well-established industrial process, typically employing a mixture of nitric acid and sulfuric acid.[11][12][13] The methyl group of toluene is an activating group, directing the incoming electrophile (the nitronium ion, NO2+) to the ortho and para positions.[14][15]

The reaction proceeds in two stages:

-

Mononitration: Toluene is first nitrated to a mixture of mononitrotoluene (MNT) isomers.

-

Dinitration: The MNT mixture is then further nitrated to produce dinitrotoluene (DNT) isomers.[15][16]

The industrial production of DNT typically results in a mixture of isomers, with 2,4-DNT and 2,6-DNT being the most prevalent.[5][17]

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for deuterated DNT.

Experimental Protocol: Nitration of Deuterated Toluene

Causality: The following protocol is designed to control the exothermic nature of the nitration reaction and to influence the isomer distribution. The slow, dropwise addition of the nitrating mixture to the deuterated toluene at a controlled, low temperature is critical to prevent runaway reactions and minimize the formation of undesired byproducts. The subsequent heating step drives the reaction towards the formation of dinitrotoluenes.

Step-by-Step Methodology:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a molar excess of concentrated sulfuric acid to concentrated nitric acid with constant stirring. This generates the nitronium ion (NO2+), the active electrophile.

-

Reaction Setup: Place the deuterated toluene in a separate reaction vessel equipped with a stirrer, a thermometer, and a dropping funnel, and cool it in an ice-water bath.

-

Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred deuterated toluene, ensuring the reaction temperature is maintained below 10°C.

-

Dinitration: After the initial addition, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., to 60-70°C) for a specified period to promote the second nitration step.

-

Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude deuterated DNT product.

-

Isolation: Isolate the solid crude product by filtration and wash it with cold water until the washings are neutral to remove residual acids.

Quantitative Data Summary

| Parameter | Value | Rationale |

| Molar Ratio (HNO₃:Toluene) | ~2.5:1 | Ensures sufficient nitrating agent for dinitration. |

| Reaction Temperature (Initial) | < 10°C | Controls exothermicity and improves safety. |

| Reaction Temperature (Heating) | 60-70°C | Promotes the formation of dinitrotoluenes.[18] |

| Reaction Time (Heating) | 1-2 hours | Allows for completion of the dinitration reaction. |

Purification of Deuterated 2,6-Dinitrotoluene

The crude product from the nitration reaction is a mixture of deuterated DNT isomers, primarily 2,4-DNT and 2,6-DNT, along with minor amounts of other isomers (2,3-, 2,5-, 3,4-DNT) and residual starting materials or mononitrated intermediates.[11][17] The separation of 2,6-DNT from this complex mixture is a critical step to obtain a high-purity final product.

Purification Strategies

Several techniques can be employed for the purification of DNT isomers, often in combination:

-

Crystallization: This is a common and effective method for separating isomers based on their different solubilities in a given solvent. Fractional crystallization can be used to enrich the desired 2,6-DNT isomer.

-

Chromatography: High-performance liquid chromatography (HPLC) is a powerful analytical and preparative technique for separating structurally similar isomers with high resolution.[19][20] Gas chromatography (GC) can also be used, particularly for analytical assessment of purity.[21]

-

Chemical Purification: Methods such as sulfitation, which involves treating the crude DNT with an aqueous sodium sulfite solution, can selectively remove unstable isomers and other impurities.[16] Another approach involves using an aqueous alkali metal disulfide solution which reacts more rapidly with "meta" DNT isomers, converting them into water-soluble products that can be separated from the desired 2,4- and 2,6-DNT isomers.[11]

Diagram of the Purification Workflow

Caption: Purification workflow for deuterated 2,6-DNT.

Experimental Protocol: Purification by Crystallization and Chromatography

Causality: This protocol combines the bulk separation power of crystallization with the high-resolution capability of preparative HPLC to achieve high purity. The choice of solvent for crystallization is critical and is based on the differential solubility of the DNT isomers. Preparative HPLC then allows for the fine separation of any remaining isomeric impurities.

Step-by-Step Methodology:

-

Solvent Selection for Crystallization: Evaluate different solvents (e.g., ethanol, methanol, isopropanol) to find one in which the solubility of 2,4-DNT and 2,6-DNT differs significantly at different temperatures.

-

Fractional Crystallization:

-

Dissolve the crude deuterated DNT in a minimal amount of the chosen hot solvent.

-

Allow the solution to cool slowly. The isomer with the lower solubility will crystallize out first.

-

Isolate the crystals by filtration.

-

Repeat the crystallization process with the mother liquor and the isolated crystals to enrich the 2,6-DNT fraction.

-

-

Preparative HPLC:

-

Dissolve the enriched 2,6-DNT fraction in a suitable mobile phase.

-

Inject the solution onto a preparative HPLC column (e.g., a reversed-phase C18 column).

-

Use an appropriate mobile phase gradient (e.g., acetonitrile/water) to achieve baseline separation of the 2,6-DNT from the remaining 2,4-DNT and other isomers.

-

Collect the fraction corresponding to the 2,6-DNT peak.

-

-

Solvent Removal: Remove the HPLC solvent from the collected fraction under reduced pressure to obtain the purified deuterated 2,6-DNT.

Analytical Validation: Ensuring Purity and Isotopic Enrichment

Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product. A combination of analytical techniques provides a comprehensive assessment.[3][22]

Core Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the molecular structure and is used to determine the degree of deuteration by observing the reduction or absence of proton signals at the labeled positions.

-

²H NMR: Directly observes the deuterium signal, providing definitive proof of deuteration.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Determines the molecular weight of the compound, confirming the incorporation of deuterium. High-resolution mass spectrometry (HR-MS) can provide precise mass measurements to calculate isotopic enrichment.[2][23]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Used to assess the chemical purity of the final product by separating it from any non-deuterated or isomeric impurities.

-

Purity Assessment Summary

| Technique | Purpose | Expected Outcome for High-Purity Product |

| ¹H NMR | Structural Confirmation & Isotopic Enrichment | Disappearance or significant reduction of the methyl proton signal. |

| ²H NMR | Direct Detection of Deuterium | Presence of a signal corresponding to the deuterium on the methyl group. |

| HR-MS | Molecular Weight & Isotopic Enrichment | Molecular ion peak corresponding to the mass of deuterated 2,6-DNT. |

| HPLC | Chemical Purity | A single major peak corresponding to 2,6-DNT. |

Conclusion

The synthesis and purification of deuterated 2,6-dinitrotoluene require a systematic approach that combines controlled chemical synthesis with meticulous purification and rigorous analytical validation. By understanding the underlying principles of each step, from the initial nitration reaction to the final purity assessment, researchers can confidently produce high-quality, isotopically labeled 2,6-DNT for their specific research needs. This guide provides a foundational framework, and it is recommended that researchers adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation.

References

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (2025).

- A Comparative Guide to Toluene-2-d1 and C13-Labeled Toluene for Researchers - Benchchem. (n.d.).

- US3931347A - Purification of dinitrotoluene - Google Patents. (n.d.).

- A Protocol for the Ortho-Deuteration of Acidic Aromatic Compounds in D2O Catalyzed by Cationic RhIII | Organic Letters - ACS Publications. (2019).

- Deuteration of Aromatic and Heteroamomatic Compounds Catalyzed by Tris(pentafluorophenyl)borane | Tokyo Chemical Industry (India) Pvt. Ltd. (2018).

- Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group - PMC - NIH. (2021).

- Deuteration of Aromatic Rings under Very Mild Conditions through Keto-Enamine Tautomeric Amplification | The Journal of Organic Chemistry - ACS Publications. (2015).

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing). (n.d.).

- Preparation of deuterium-labeled biotransformation products of 2,4,6-trinitrotoluene. (2013).

- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds - Benchchem. (n.d.).

- Application Notes and Protocols for the Separation of Trinitrotoluene Isomers - Benchchem. (n.d.).

- KR102285437B1 - Method for preparing deuterated aromatic compounds - Google Patents. (n.d.).

- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed. (2023).

- Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs | Yao Xue Xue Bao;(12): 1176-1185, 2024. - BVS. (2024).

- Isotope labeling experiment for thermo- toluene synthesis. - ResearchGate. (n.d.).

- Technical Fact Sheet – Dinitrotoluene (DNT) - US EPA. (2017).

- CN106573871A - Process for removing impurities from dinitrotoluene - Google Patents. (n.d.).

- Why does the nitration of toluene occur faster than benzene? - Quora. (2018).

- Separation of nitrotoluene isomers - Powered by XMB 1.9.11 - Sciencemadness.org. (2020).

- TNT - Wikipedia. (n.d.).

- Dinitrotoluene Synthesis Using Solid State Catalysts. (n.d.).

- Toluene-D₈ (D, 99.5%) | Cambridge Isotope Laboratories, Inc. (n.d.).

- TOLUENE - Eurisotop. (n.d.).

- TOLUENE | Eurisotop. (n.d.).

- 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. (n.d.).

- Analytical Chemistry of 2,4,6-Trinitrotoluene - DTIC. (n.d.).

- Toxicological Profile for Dinitrotoluenes. (n.d.).

- Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry - MDPI. (n.d.).

- Identification of Explosives 2,4‐DNT and 2,6‐DNT Using Terahertz Time‐domain Spectroscopy | Request PDF - ResearchGate. (2025).

- Nitration of Toluene (Electrophilic Aromatic Substitution). (n.d.).

- Applications of 2,6-Dinitrotoluene in Modern Chemical Synthesis. (n.d.).

- Nitration Of Toluene-Mechanism And Examples - Master Chemistry. (2023).

- Review of the Methods for Selective Nitration of Toluene - Łukasiewicz-IPO. (2023).

- Dynamics and the Regiochemistry of Nitration of Toluene - PMC - NIH. (n.d.).

- 2,6-Dinitrotoluene-a,a,a-d3 D 98atom 93951-90-7 - Sigma-Aldrich. (n.d.).

- Synthesis of 2,4,6-trinitrotoluene (TNT) using flow chemistry - JRC Publications Repository. (2020).

- Environmental transformation products of 2,4,6-trinitrotoluene - ResearchGate. (n.d.).

- Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - NIH. (n.d.).

- Electrochemical destruction of dinitrotoluene isomers and 2,4,6-trinitrotoluene in spent acid from toluene nitration process - PubMed. (2009).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 2,6-二硝基甲苯-α,α,α-d3 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 8. isotope.com [isotope.com]

- 9. TOLUENE | Eurisotop [eurisotop.com]

- 10. TOLUENE | Eurisotop [eurisotop.com]

- 11. US3931347A - Purification of dinitrotoluene - Google Patents [patents.google.com]

- 12. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 13. cerritos.edu [cerritos.edu]

- 14. quora.com [quora.com]

- 15. Nitration Of Toluene-Mechanism And Examples [themasterchemistry.com]

- 16. TNT - Wikipedia [en.wikipedia.org]

- 17. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 18. mdpi.com [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. apps.dtic.mil [apps.dtic.mil]

- 22. resolvemass.ca [resolvemass.ca]

- 23. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isotopic Purity of 2,6-Dinitrotoluene-α,α,α-d3

Introduction: The Critical Role of Deuterated Standards in Quantitative Analysis

In the landscape of modern analytical chemistry, particularly in fields like environmental monitoring, toxicology, and drug metabolism studies, the demand for precision and accuracy is paramount. Stable isotope-labeled internal standards are the cornerstone of robust quantitative analysis, especially when coupled with mass spectrometry. 2,6-Dinitrotoluene-α,α,α-d3 (2,6-DNT-d3) is the deuterated isotopologue of 2,6-Dinitrotoluene (2,6-DNT), a significant environmental analyte due to its use in the synthesis of explosives and polyurethanes.[1] As an internal standard, 2,6-DNT-d3 is invaluable because it co-elutes with the unlabeled analyte and exhibits nearly identical chemical and physical properties, yet is distinguishable by its mass-to-charge ratio (m/z).[2]

The efficacy of a deuterated standard hinges on a critical, yet often overlooked, parameter: its isotopic purity. Isotopic purity defines the percentage of the compound that is fully labeled with the desired number of deuterium atoms.[2] High isotopic purity is essential as it minimizes signal interference from unlabeled or partially labeled species, thereby ensuring the accuracy and reliability of quantitative assays. This guide provides a comprehensive examination of the methodologies used to determine and validate the isotopic purity of 2,6-DNT-d3, grounded in both theoretical principles and field-proven laboratory protocols.

Synthesis and Physicochemical Profile of 2,6-Dinitrotoluene-α,α,α-d3

Understanding the synthetic origin of a deuterated standard is fundamental to anticipating potential isotopic impurities. The synthesis of 2,6-DNT-d3 is typically achieved through the dinitration of toluene in which the methyl group has been perdeuterated (Toluene-d3).

A common synthetic approach involves reacting Toluene-α,α,α-d3 with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.[3][4] The reaction conditions must be carefully controlled to favor the formation of the 2,6-isomer and to prevent any potential hydrogen-deuterium (H/D) exchange reactions, which could compromise the isotopic enrichment.

Key Physicochemical Properties:

| Property | Value |

|---|---|

| Chemical Formula | C₇D₃H₃N₂O₄ |

| Molecular Weight | 185.15 g/mol [5] |

| CAS Number | 93951-90-7 |

| Appearance | Yellow to red solid[6] |

| Melting Point | 56-61 °C |

| Isotopic Enrichment | Typically ≥98 atom % D[7] |

Core Methodologies for Isotopic Purity Determination

To establish the isotopic purity of 2,6-DNT-d3 with a high degree of confidence, a multi-faceted analytical approach is required. The two pillars of this validation are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Employing these orthogonal techniques creates a self-validating system, ensuring the utmost trustworthiness of the standard.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the primary and most direct technique for determining the distribution of isotopologues in a sample.[8] Its power lies in the ability to resolve ions with very small mass differences, allowing for the clear separation and quantification of the d0, d1, d2, and d3 species of 2,6-DNT.

Causality of Method Choice: We select Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) because it provides exceptional mass accuracy and resolution.[2][8] This is critical to distinguish the target analyte's isotopologues from potential isobaric interferences and to accurately measure their relative abundances.

-

Standard Preparation: Prepare a solution of 2,6-DNT-d3 in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 µg/mL.

-

Chromatographic Separation (Optional but Recommended): While direct infusion can be used, coupling with a liquid chromatograph (LC) is preferred to separate the analyte from any potential non-isotopic impurities.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: Isocratic elution with 70:30 Acetonitrile:Water.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometer Settings:

-

Ionization Mode: ESI Negative Ion Mode (Dinitrotoluenes ionize well in negative mode).

-

Mass Analyzer: Operate in Full Scan mode.

-

Scan Range: m/z 100-250.

-

Resolution: Set to >70,000 FWHM (Full Width at Half Maximum) to ensure baseline separation of isotopologues.

-

Capillary Voltage: 3.5 kV.

-

-

Data Acquisition: Acquire data for a minimum of 2 minutes to ensure a stable signal and sufficient data points across the chromatographic peak.

-

Extract Ion Chromatograms (XICs): Generate XICs for the theoretical m/z of each isotopologue (d0 to d3).

-

Peak Integration: Integrate the area under the curve for each XIC.

-

Correction for Natural Isotope Abundance: The measured intensity of each isotopologue must be corrected for the natural abundance of ¹³C. This is a critical step for accuracy. The corrected abundance of each species is calculated by subtracting the contribution from the ¹³C isotopes of the preceding isotopologue.[9]

-

Isotopic Purity Calculation: The isotopic purity is calculated as the percentage of the fully deuterated (d3) species relative to the sum of all isotopologues (d0 through d3).

Isotopic Purity (%) = [ (Corrected Area_d3) / (Sum of Corrected Areas_d0 to d3) ] x 100

Caption: Workflow for Isotopic Purity Determination by LC-HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, specifically Deuterium (²H or D-NMR) and Proton (¹H-NMR), offers an orthogonal and highly reliable method for assessing isotopic purity. For compounds with high isotopic enrichment (>98%), ²H-NMR is particularly powerful.

Causality of Method Choice: ²H-NMR directly observes the deuterium nuclei, providing a clean spectrum without the overwhelming signals from a protonated solvent. It is inherently quantitative when appropriate experimental parameters, such as a sufficient relaxation delay, are used. Conversely, ¹H-NMR is exceptionally sensitive for detecting the very low levels of residual, non-deuterated methyl protons, providing a complementary view of the isotopic purity.

-

Sample Preparation: Dissolve a precisely weighed amount of 2,6-DNT-d3 (e.g., 10-20 mg) in a protonated solvent (e.g., Chloroform or DMSO). Using a non-deuterated solvent is a key advantage of ²H-NMR.

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Probe: A broadband or deuterium-specific probe.

-

Lock: No deuterium lock is required; the instrument can be locked on an external standard if necessary, or run unlocked for short acquisitions.

-

-

Acquisition Parameters (Critical for Quantification):

-

Pulse Sequence: A simple single-pulse experiment.

-

Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the deuterium nucleus being observed. A delay of 10-15 seconds is typically sufficient to ensure full relaxation.

-

Pulse Angle: 90° flip angle.

-

Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (e.g., 64-256 scans).

-

-

Data Processing:

-

Apply Fourier transformation and phase correction.

-

Integrate the signal corresponding to the -CD₃ group. The isotopic purity is determined by comparing this integral to the integral of a known quantitative standard, or more commonly, it is used to confirm the presence and location of the deuterium label. The primary quantitative data often comes from ¹H-NMR.

-

-

Sample Preparation: Dissolve 5-10 mg of 2,6-DNT-d3 in a high-purity deuterated solvent (e.g., Chloroform-d, 99.96% D).

-

Acquisition: Acquire a standard ¹H-NMR spectrum.

-

Data Analysis:

-

Integrate the residual signal of the methyl protons (-CH₃, -CH₂D, -CHD₂).

-

Integrate one of the aromatic proton signals (which are unaffected by the deuteration).

-

The isotopic purity is calculated by comparing the very small integral of the methyl protons to the integral of the aromatic protons (normalized to the number of protons). For example, if the aromatic region integrates to 3.00 (for 3 protons), the residual methyl signal should be very small (e.g., <0.06 for >98% purity).

-

Caption: Orthogonal Workflow for Isotopic Purity Validation by NMR.

Data Interpretation and Self-Validation

The trustworthiness of an internal standard is established through rigorous, verifiable data. A Certificate of Analysis (CoA) provided by the supplier offers the initial, lot-specific data.[2] However, for critical applications, independent verification is a best practice.

Representative Isotopic Purity Data

The following table summarizes typical isotopic distribution data for a high-purity batch of 2,6-DNT-d3 as determined by HRMS.

| Isotopologue | Chemical Formula | Relative Abundance (%) | Notes |

| d0 | C₇H₆N₂O₄ | < 0.1 | Unlabeled Impurity |

| d1 | C₇H₅DN₂O₄ | < 0.2 | Partially Labeled |

| d2 | C₇H₄D₂N₂O₄ | < 1.5 | Partially Labeled |

| d3 | C₇H₃D₃N₂O₄ | > 98.2 | Target Compound |

This data demonstrates high isotopic enrichment, which is crucial for minimizing cross-talk between the standard's and the analyte's mass channels during quantitative analysis.

Conclusion

The determination of isotopic purity for 2,6-Dinitrotoluene-α,α,α-d3 is not a perfunctory quality control check; it is the fundamental validation of a critical tool for quantitative science. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a robust, self-validating system for this purpose. By understanding the principles behind these techniques and adhering to rigorous experimental protocols, researchers, scientists, and drug development professionals can ensure the integrity of their internal standards and, by extension, the accuracy and reliability of their analytical results.

References

- Title: Isotopic analysis of deuterated organic compounds using triple NMR 13C-(1H,2D)

- Source: Analytical Methods (RSC Publishing)

- Title: Role of Deuterated Solvents in Isotopic Labeling for Chemical Research Source: SYNMR URL

- Title: Applications of quantitative d-nmr in analysis of deuterium enriched compounds Source: Sigma-Aldrich URL

- Title: 2,6-Dinitrotoluene-a,a,a-d3 D 98atom 93951-90-7 Source: Sigma-Aldrich URL

- Title: Deuteron-proton isotope correlation spectroscopy of molecular solids Source: ChemRxiv URL

- Title: Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry Source: PubMed URL

- Title: A Technical Guide to the Isotopic Purity of Tricyclazole-d3 Source: Benchchem URL

- Title: Determination of Isotopic Purity by Accurate Mass LC/MS Source: ResearchGate URL

- Title: Preparation of deuterium-labeled biotransformation products of 2,4,6-trinitrotoluene Source: Journal of Labelled Compounds and Radiopharmaceuticals URL

- Title: Green synthesis of dinitrotoluene | Request PDF Source: ResearchGate URL

- Title: CAS 93951-90-7 2,6-Dinitrotoluene-alpha,alpha,alpha-d3 Source: Alfa Chemistry URL

- Title: this compound Source: C/D/N Isotopes URL

- Title: this compound, CDN 0.

- Title: 2,6-Dinitrotoluene | C7H6N2O4 | CID 11813 Source: PubChem URL

- Title: 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene Source: Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI URL

- Title: 2,4- and 2,6-DINITROTOULENE Source: Delaware Health and Social Services URL

Sources

- 1. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. dhss.delaware.gov [dhss.delaware.gov]

- 5. This compound, CDN 0.25 g | Buy Online | CDN | Fisher Scientific [fishersci.nl]

- 6. 2,6-Dinitrotoluene | C7H6N2O4 | CID 11813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Material safety data sheet for 2,6-Dinitrotoluene-alpha,alpha,alpha-d3

An In-Depth Technical Guide to the Safe Handling and Use of 2,6-Dinitrotoluene-α,α,α-d3

Introduction: Understanding the Compound and Its Context

2,6-Dinitrotoluene-α,α,α-d3 (2,6-DNT-d3) is a deuterated analog of 2,6-Dinitrotoluene, a synthetic chemical primarily used in the production of polyurethanes, dyes, and explosives.[1] In the realm of research and development, isotopically labeled compounds like 2,6-DNT-d3 are invaluable tools. They serve as internal standards in mass spectrometry for the precise quantification of their non-labeled counterparts in environmental, toxicological, and metabolic studies. The deuterium label provides a distinct mass shift (M+3), allowing for clear differentiation from the endogenous compound without significantly altering its chemical properties and reactivity.[2]

However, the utility of this compound is matched by its significant health and safety risks. The toxicological profile of 2,6-DNT-d3 is presumed to be identical to that of 2,6-Dinitrotoluene, which is classified as a probable human carcinogen and exhibits acute and chronic toxicity.[3][4] This guide, therefore, moves beyond a standard safety data sheet (SDS) to provide a deeper, scientifically-grounded understanding of the hazards associated with 2,6-DNT-d3 and the rationale behind the necessary safety protocols. It is designed to empower researchers, scientists, and drug development professionals to work with this compound safely and effectively.

Section 1: Compound Identification and Physicochemical Profile

A foundational aspect of safe laboratory practice is a thorough understanding of the substance's identity and physical characteristics. These properties dictate its behavior under various conditions and inform appropriate storage and handling procedures.

| Property | Value | Source(s) |

| Chemical Name | 2,6-Dinitrotoluene-α,α,α-d3 | [2][5] |

| Synonyms | 2,6-Dinitrotoluene-(methyl-d3), 2-Methyl-1,3-dinitrobenzene-d3 | [2][6] |

| CAS Number | 93951-90-7 | [2][5][7] |

| Molecular Formula | C₇D₃H₃N₂O₄ | [2][5] |

| Molecular Weight | 185.15 g/mol | [2][5][7] |

| Physical Form | Pale yellow solid | [1][2] |

| Melting Point | 56-61 °C | [2][8] |

| Solubility | Very poor in water. | [9] |

| Isotopic Purity | Typically ≥98 atom % D | [2][8] |

The presence of deuterium atoms makes the compound hygroscopic, meaning it readily absorbs moisture from the atmosphere.[10] This is a critical consideration for both storage and experimental accuracy, as water contamination can interfere with analyses like NMR and introduce errors in standard preparation.

Section 2: Hazard Identification and Comprehensive Risk Assessment

2,6-DNT-d3 carries the same hazard profile as its non-deuterated counterpart. It is a highly toxic substance that requires handling with extreme caution. The primary routes of exposure are inhalation, skin absorption, and ingestion.[4][11]

GHS Hazard Classifications: [2][8]

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 3 (Toxic if swallowed, in contact with skin, or if inhaled)

-

Carcinogenicity: Category 1B (May cause cancer)

-

Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects)

-

Reproductive Toxicity: Category 2 (Suspected of damaging fertility)

-

Specific Target Organ Toxicity (Repeated Exposure): Category 2 (May cause damage to organs through prolonged or repeated exposure)

-

Hazardous to the Aquatic Environment (Chronic): Category 3 (Harmful to aquatic life with long lasting effects)

Expert Analysis of Health Effects:

-

Carcinogenicity: The mixture of 2,4- and 2,6-Dinitrotoluene is identified as a probable human carcinogen (EPA Class B2).[3][12] Animal studies have demonstrated that dinitrotoluene can cause liver cancer.[12][13] This necessitates treating the compound as a carcinogen and implementing stringent controls to minimize any potential for exposure.

-

Methemoglobinemia: A primary acute hazard is its ability to interfere with the oxygen-carrying capacity of the blood, a condition known as methemoglobinemia.[13] This leads to symptoms like cyanosis (blue discoloration of the skin and lips), headache, dizziness, and shortness of breath.[13][14] The mechanism involves the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering it unable to bind oxygen. This effect can be enhanced by alcohol consumption.[14]

-

Organ Toxicity: Chronic exposure can lead to significant damage to the liver, kidneys, and nervous system.[12][13] Animal studies have shown effects including lesions in the brain, kidneys, and testes, as well as reduced red blood cell counts.[1][12]

-

Reproductive Hazards: The compound is suspected of impairing fertility. Animal studies have linked exposure to reduced sperm counts and other reproductive problems.[9][12]

Workplace Exposure Limits (for Dinitrotoluene):

| Organization | Limit (8-Hour TWA) | Source(s) |

| OSHA PEL | 1.5 mg/m³ | [12][15] |

| NIOSH REL | 1.5 mg/m³ | [3][15] |

| ACGIH TLV | 0.2 mg/m³ | [15][16] |

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value. These limits underscore the necessity of robust engineering controls, such as chemical fume hoods, to keep airborne concentrations well below these values.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is crucial. This is often visualized as the "Hierarchy of Controls."

Caption: Decision workflow for selecting appropriate PPE.

-

Eye and Face Protection: Chemical safety goggles compliant with OSHA 29 CFR 1910.133 are mandatory at all times. [14][17]A face shield should be worn over goggles during procedures with a splash or dust generation risk, such as weighing or transfers. [18][19]* Hand Protection: Double gloving with nitrile gloves is a recommended minimum. For tasks involving significant solvent use or prolonged contact, more resistant gloves, such as Butyl or Viton®, should be considered. [16][17]Always consult the glove manufacturer's chemical resistance guide.

-

Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of contamination, disposable sleeves and a chemical-resistant apron or coveralls (e.g., Tychem®) are recommended. [13]Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste; it should never be taken home. [13][20]* Respiratory Protection: When engineering controls are not sufficient or during emergency situations like a spill, a NIOSH-approved respirator is necessary. For particulates, a P100 or N100 filter is appropriate. For higher concentrations or unknown levels, a self-contained breathing apparatus (SCBA) is required. [16][21]

Section 4: Safe Handling, Storage, and Disposal Protocols

Adherence to methodical protocols is paramount for preventing exposure and ensuring experimental integrity.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure the chemical fume hood is operational. Assemble all necessary equipment, including PPE, spill cleanup materials, and waste containers.

-

Donning PPE: Put on all required PPE as determined by the task (see Section 3).

-

Handling the Compound:

-

Carefully open the container inside the fume hood.

-

Use non-sparking tools for transfers to avoid ignition sources. [17] * If weighing, use an analytical balance inside the fume hood or a vented balance safety enclosure.

-

Handle the compound gently to minimize dust generation.

-

If making a solution, add the solid to the solvent slowly.

-

-

Post-Handling:

-

Securely close the primary container.

-

Decontaminate all surfaces and equipment with an appropriate solvent (e.g., acetone, methanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

-

Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).

-

Storage Requirements:

-

Store in a tightly closed container in a cool, dry, well-ventilated area. [14][21]The rationale for this is to prevent moisture absorption (due to its hygroscopic nature) and to keep it away from heat sources that could increase its reactivity or lead to decomposition. [6][10]* Store locked up and segregated from incompatible materials such as strong oxidizing agents, caustics, and certain metals (tin, zinc), which can create a fire or explosion hazard. [11][16]* The storage class is 6.1A - Combustible, acutely toxic hazardous materials. [2][8]

Waste Disposal:

-

All waste, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal. The RCRA waste number for dinitrotoluene is U106. [21]

Section 5: Emergency Procedures and First Aid

Immediate and correct response to an exposure is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and first aid kits.

Caption: Decision tree for first aid response to exposure.

First Aid Protocols:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention. [14][22]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. [12][20]* Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if it can be done easily. Seek immediate medical attention. [12][14]* Ingestion: DO NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [14][20]

Spill Response Protocol:

-

Evacuate: Evacuate all non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, keeping the spill contained within the fume hood if possible.

-

Control: Prevent the spread of the spill. For a solid, gently cover with an absorbent material like sand or vermiculite.

-

Cleanup: Wearing appropriate PPE (including respiratory protection), carefully sweep or scoop the material into a labeled hazardous waste container. Avoid creating dust.

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Report the incident to the laboratory supervisor and institutional safety office.

References

-

2,4- and 2,6-DINITROTOULENE. (2015). Delaware Health and Social Services. [Link]

-

Chapter 7 (2,4- and 2,6-Dinitrotoluene) of Regulatory Determinations Support Document for Selected Contaminants from the Second. (2008). U.S. Environmental Protection Agency. [Link]

-

2,6-Dinitrotoluene. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

-

2,6-DINITROTOLUENE HAZARD SUMMARY. (2006). New Jersey Department of Health. [Link]

-

Technical Fact Sheet – Dinitrotoluene (DNT). (2012). U.S. Environmental Protection Agency. [Link]

-

Wildlife Toxicity Assessment for 2,4 & 2,6-Dinitrotoluene. (2011). U.S. Army Public Health Command. [Link]

-

Toxicological Profile for Dinitrotoluenes. (1998). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Dinitrotoluene - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. [Link]

-

2,4-Dinitrotoluene - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

-

Material Safety Data Sheet - 2,3-Dinitrotoluene, 99%. (n.d.). Cole-Parmer. [Link]

-

2,4-Dinitrotoluene Safety Data Sheet. (2023). Novachem. [Link]

-

Guidance for Selection of Personal Protective Equipment for TDI Users. (n.d.). American Chemistry Council. [Link]

-

Guidance for the Selection of Protective Clothing for TDI Users. (n.d.). Covestro Solution Center. [Link]

-

2,6-Dinitrotoluene-alpha,alpha,alpha-d3, CDN 0.25 g. (n.d.). Fisher Scientific. [Link]

-

MATERIAL SAFETY DATA SHEET - DEUTERIUM. (n.d.). University of Rochester Medical Center. [Link]

-

DINITROTOLUENE. (2020). Occupational Safety and Health Administration (OSHA). [Link]

-

Deuterium (Compressed) Safety Data Sheet. (2017). Air Liquide Canada. [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. 2,6-二硝基甲苯-α,α,α-d3 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. scbt.com [scbt.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 2,6-Dinitrotoluene-a,a,a-d3 D 98atom 93951-90-7 [sigmaaldrich.com]

- 9. 2,6-Dinitrotoluene | C7H6N2O4 | CID 11813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Dinitrotoluene [cdc.gov]

- 12. dhss.delaware.gov [dhss.delaware.gov]

- 13. nj.gov [nj.gov]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. DINITROTOLUENE | Occupational Safety and Health Administration [osha.gov]

- 16. nj.gov [nj.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. americanchemistry.com [americanchemistry.com]

- 19. solutions.covestro.com [solutions.covestro.com]

- 20. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 21. fishersci.com [fishersci.com]

- 22. dl.novachem.com.au [dl.novachem.com.au]

An In-Depth Technical Guide to 2,6-Dinitrotoluene-d3 (CAS: 93951-90-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,6-Dinitrotoluene-d3 (2,6-DNT-d3), an isotopically labeled compound essential for high-precision analytical chemistry. Designed for the scientific community, this document delves into the compound's fundamental properties, its critical role as an internal standard, detailed analytical protocols, and essential safety information.

Introduction: The Role of Isotopic Labeling in Quantitative Analysis

2,6-Dinitrotoluene-d3 is the deuterated analog of 2,6-dinitrotoluene (2,6-DNT), a significant compound in environmental monitoring and toxicology due to its use in the manufacturing of polyurethane foams, dyes, and explosives.[1][2][3] The inherent challenges in accurately quantifying trace levels of 2,6-DNT in complex matrices necessitate the use of stable isotopically labeled internal standards.

2,6-DNT-d3 serves this purpose exceptionally well. By replacing the three hydrogen atoms on the methyl group with deuterium, a stable isotope of hydrogen, the molecule's mass is increased by three atomic mass units. This mass shift allows it to be distinguished from its non-labeled counterpart by mass spectrometry, while its chemical and physical properties remain nearly identical. This similarity ensures that it behaves in the same manner as the target analyte during sample preparation, extraction, and chromatographic separation, thus providing a reliable method for correcting analytical variability and improving the accuracy of quantification.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,6-DNT-d3 is fundamental to its application in analytical methodologies. These properties dictate its behavior in various solvents and chromatographic systems.

| Property | Value | Source |

| CAS Number | 93951-90-7 | [5][6] |

| Molecular Formula | C₇D₃H₃N₂O₄ | [5][6] |

| Molecular Weight | 185.15 g/mol | [5][6] |

| Exact Mass | 185.05158691 g/mol | [5] |

| Appearance | Solid | [7] |

| Melting Point | 56-61 °C | |

| Isotopic Purity | Typically >98 atom % D | [5][7] |

| InChI Key | XTRDKALNCIHHNI-FIBGUPNXSA-N | [5] |

Synthesis and Manufacturing

The synthesis of 2,6-DNT-d3 is a specialized process that begins with a deuterated precursor. While specific proprietary methods may vary between manufacturers, a general synthetic pathway involves the nitration of deuterated toluene (toluene-d3).

The nitration of toluene is a well-established industrial process, typically carried out using a mixture of concentrated nitric and sulfuric acids.[3][8] Sulfuric acid acts as a catalyst, promoting the formation of the nitronium ion (NO₂⁺), which is the active electrophile in the aromatic nitration reaction.[8] The reaction conditions, such as temperature and reactant ratios, are carefully controlled to favor the formation of the 2,6-dinitrated product over other isomers.

Caption: Generalized synthesis pathway for 2,6-Dinitrotoluene-d3.

Application as an Internal Standard in Mass Spectrometry

The primary application of 2,6-DNT-d3 is as an internal standard for the quantification of 2,6-DNT by chromatography-mass spectrometry (GC-MS or LC-MS). The principle of isotope dilution mass spectrometry (IDMS) relies on the addition of a known amount of the isotopically labeled standard to the sample at the beginning of the analytical workflow.

Experimental Workflow: A Step-by-Step Protocol

The following is a generalized protocol for the use of 2,6-DNT-d3 as an internal standard for the analysis of 2,6-DNT in an environmental water sample.

1. Preparation of Standards:

-

Prepare a stock solution of 2,6-DNT-d3 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 100 µg/mL.

-

From the stock solution, prepare a spiking solution at a concentration appropriate for the expected range of the analyte in the samples (e.g., 1 µg/mL).

2. Sample Preparation and Spiking:

-

Collect the water sample in a clean, pre-rinsed container.

-

To a known volume of the sample (e.g., 100 mL), add a precise volume of the 2,6-DNT-d3 spiking solution. The amount added should be comparable to the expected concentration of the native analyte.

3. Extraction:

-

Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the analytes from the sample matrix. For example, using EPA Method 525.2, the sample is passed through a C18 SPE cartridge.[3]

-

Elute the analytes and the internal standard from the SPE cartridge with a suitable solvent (e.g., ethyl acetate and methylene chloride).[3]

4. Concentration and Solvent Exchange:

-

Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

If necessary, perform a solvent exchange to a solvent compatible with the chromatographic system.

5. GC-MS Analysis:

-

Inject an aliquot of the concentrated extract into the GC-MS system.

-

Gas Chromatography: Use a capillary column appropriate for the separation of semi-volatile organic compounds (e.g., a PE-5MS column).[9]

-

Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both 2,6-DNT and 2,6-DNT-d3.

6. Quantification:

-

Calculate the concentration of 2,6-DNT in the original sample using the following formula:

Canalyte = (Aanalyte / AIS) * (CIS / RRF)

Where:

-

Canalyte = Concentration of the analyte

-

Aanalyte = Peak area of the analyte

-

AIS = Peak area of the internal standard (2,6-DNT-d3)

-

CIS = Concentration of the internal standard

-

RRF = Relative Response Factor (determined from the analysis of calibration standards containing known amounts of both the analyte and the internal standard)

-

Caption: Workflow for quantification of 2,6-DNT using 2,6-DNT-d3.

Mass Spectrometry Data

In electron ionization (EI) mass spectrometry, 2,6-DNT and its deuterated analog exhibit characteristic fragmentation patterns. The molecular ion and key fragment ions are monitored for quantification and confirmation.

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 2,6-Dinitrotoluene | 182 | 165, 135, 89, 63 |

| 2,6-Dinitrotoluene-d3 | 185 | 168, 138, 92, 65 |

Note: Specific fragment ions and their relative abundances may vary depending on the mass spectrometer and ionization conditions.

Safety and Handling

2,6-Dinitrotoluene-d3 should be handled with the same precautions as its non-labeled analog. 2,6-DNT is classified as a toxic and potentially carcinogenic substance.[1][7][10][11]

Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[7]

-

H341: Suspected of causing genetic defects.[7]

-

H350: May cause cancer.[7]

-

H361: Suspected of damaging fertility or the unborn child.[7]

-

H373: May cause damage to organs through prolonged or repeated exposure.[7]

-

H412: Harmful to aquatic life with long lasting effects.

Precautionary Measures:

-

P202, P261, P273, P280: Obtain special instructions before use, avoid breathing dust, avoid release to the environment, and wear protective gloves/clothing/eye protection/face protection.[7]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[7][12]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety glasses or goggles, and a lab coat are mandatory.[7][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up.[12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]

Conclusion

2,6-Dinitrotoluene-d3 is an indispensable tool for researchers and analytical scientists requiring accurate and precise quantification of 2,6-DNT. Its use as an internal standard in isotope dilution mass spectrometry represents a gold standard in analytical chemistry, enabling reliable data generation for environmental monitoring, toxicological studies, and other research applications. Proper understanding of its properties, coupled with stringent adherence to safety protocols, ensures its effective and safe utilization in the laboratory.

References

-

2,6-Dinitrotoluene . PubChem. [Link]

-

Toxicological Profile for Dinitrotoluenes . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Dinitrotoluene Synthesis Using Solid State Catalysts . ResearchGate. [Link]

-

Safety Data Sheet: 2,4,6-trinitrotoluene . Chemos GmbH & Co.KG. [Link]

-

2,6-DINITROTOLUENE HAZARD SUMMARY . New Jersey Department of Health. [Link]

-

2,6-Dinitrotoluene - Optional[MS (GC)] - Spectrum . SpectraBase. [Link]

-

Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water Contaminant Candidate List (CCL 2) . U.S. Environmental Protection Agency (EPA). [Link]

-

Dinitrotoluene (isomers mixture) CAS N°: 25321-14-6 . Organisation for Economic Co-operation and Development (OECD). [Link]

-

2,6-Dichloro-3-nitrotoluene . NIST WebBook. [Link]

-

2,4- and 2,6-DINITROTOULENE . Delaware Health and Social Services. [Link]

Sources

- 1. 2,6-Dinitrotoluene | C7H6N2O4 | CID 11813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. epa.gov [epa.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scbt.com [scbt.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. nj.gov [nj.gov]

- 11. dhss.delaware.gov [dhss.delaware.gov]

- 12. fishersci.com [fishersci.com]

The Definitive Guide to 2,6-Dinitrotoluene-d3: An Essential Internal Standard for Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dinitrotoluene-d3 (DNT-d3), a critical isotopically labeled internal standard used in advanced analytical methodologies. We will delve into its fundamental properties, the rationale behind its application, and a detailed protocol for its effective use in quantitative mass spectrometry.

Core Molecular and Physical Properties

2,6-Dinitrotoluene-d3 is a deuterated analog of 2,6-Dinitrotoluene (2,6-DNT), a synthetic compound widely used in the manufacturing of polyurethanes, explosives, and dyes.[1][2][3] The incorporation of deuterium atoms imparts a specific mass shift, making it an ideal internal standard for minimizing analytical variability and enhancing the accuracy of quantitative measurements.

Molecular Profile

The fundamental characteristics of 2,6-Dinitrotoluene-d3 are summarized in the table below, providing a clear reference for this essential compound.

| Property | Value | Source |

| Chemical Formula | C₇D₃H₃N₂O₄ | [4][5] |

| Molecular Weight | 185.15 g/mol | [4][5] |

| CAS Number | 93951-90-7 | [4] |

| Synonyms | 2,6-Dinitrotoluene-(methyl-d3) | [4] |

| Isotopic Purity | Typically ≥98 atom % D | [4] |

The deuteration is specifically on the methyl group, leading to the "-d3" designation. This precise labeling is crucial for its function as an internal standard, ensuring its chemical behavior closely mimics that of the non-labeled analyte, 2,6-Dinitrotoluene. The non-deuterated form, 2,6-Dinitrotoluene, has a molecular formula of C₇H₆N₂O₄ and a molecular weight of approximately 182.13 g/mol .[6][7]

Physicochemical Properties

Understanding the physical and chemical properties of DNT-d3 is paramount for its proper handling, storage, and application in experimental workflows.

| Property | Value | Source |

| Physical Form | Solid | [4] |

| Melting Point | 56-61 °C | [4][5] |

| Appearance | Pale yellow to yellow-orange crystalline solid | [3][6][7] |

It is important to note that 2,6-Dinitrotoluene and its isomers are classified as probable human carcinogens and may have other toxic effects.[1][3][6] Therefore, appropriate safety precautions should always be taken when handling this compound, including the use of personal protective equipment and working in a well-ventilated area.

The Rationale for Isotopic Labeling: The Power of an Internal Standard

In quantitative analysis, particularly with chromatography-mass spectrometry (GC-MS or LC-MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest levels of accuracy and precision. The core principle lies in the near-identical physicochemical properties of the labeled (DNT-d3) and unlabeled (2,6-DNT) compounds.

Why DNT-d3 is an Effective Internal Standard:

-

Co-elution: DNT-d3 and 2,6-DNT will have virtually identical retention times in a chromatographic system. This ensures that any variations in the chromatographic run will affect both the analyte and the internal standard equally.

-

Similar Ionization Efficiency: In the mass spectrometer's ion source, both compounds will ionize with very similar efficiencies. This mitigates the effects of matrix suppression or enhancement, where other components in the sample can interfere with the ionization of the target analyte.

-

Correction for Sample Loss: Any loss of sample during extraction, cleanup, or derivatization will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte to the internal standard, these losses can be effectively normalized.

The workflow for utilizing an internal standard is conceptually straightforward yet powerful in its ability to correct for analytical variability.

Figure 1: A conceptual workflow demonstrating the use of 2,6-Dinitrotoluene-d3 as an internal standard in quantitative analysis.

Experimental Protocol: Quantitative Analysis of 2,6-Dinitrotoluene in Environmental Samples using GC-MS with 2,6-Dinitrotoluene-d3 as an Internal Standard

This protocol provides a detailed methodology for the determination of 2,6-DNT in water samples, a common application in environmental monitoring.

Materials and Reagents

-

2,6-Dinitrotoluene (analytical standard)

-

2,6-Dinitrotoluene-d3 (internal standard)

-

Methanol (HPLC grade)

-

Dichloromethane (DCM, pesticide residue grade)

-

Sodium sulfate (anhydrous)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Deionized water (18 MΩ·cm)

-

Sample collection vials

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Preparation of Standards

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of 2,6-DNT and 2,6-Dinitrotoluene-d3 into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with methanol.

-

-

Working Standard Solutions:

-

Perform serial dilutions of the stock solutions with methanol to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Each calibration standard should be fortified with the internal standard (2,6-Dinitrotoluene-d3) at a constant concentration (e.g., 100 ng/mL).

-

Sample Preparation and Extraction

-

Sample Collection: Collect water samples in appropriate containers and store at 4°C until analysis.

-

Internal Standard Spiking: To a 100 mL aliquot of the water sample, add a known amount of the 2,6-Dinitrotoluene-d3 working solution to achieve a final concentration of 100 ng/mL.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of deionized water to remove interfering salts.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes with 5 mL of dichloromethane (DCM).

-

-

Drying and Concentration:

-

Pass the DCM eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

GC-MS Analysis

-

Instrument Conditions:

-